![molecular formula C16H19N3O2 B2519567 N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide CAS No. 1333915-85-7](/img/structure/B2519567.png)
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide, also known as CM-157, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. CM-157 has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide enhances insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects. These effects may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key pathway involved in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide in lab experiments include its selectivity for the GPR40 receptor, which allows for the specific study of this receptor's role in glucose metabolism. However, the limitations of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide include its relatively low potency and the potential for off-target effects at higher concentrations.
Zukünftige Richtungen
Future research on N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide could focus on improving its potency and selectivity for the GPR40 receptor, as well as investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders. In addition, further studies could explore the anti-inflammatory and anti-oxidative effects of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide and their potential therapeutic applications in other disease states.
Synthesemethoden
The synthesis of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide involves several steps, starting with the reaction of 2-bromoanisole with potassium cyanide to form the corresponding cyano compound. This is followed by a Grignard reaction with 3-methyl-1-butylmagnesium bromide to introduce the 1-cyano-3-methylbutyl group. The final step involves the reaction of the resulting intermediate with 2-(2-cyanophenoxy)propanoic acid chloride to form N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Animal studies have shown that N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide improves glucose tolerance and insulin sensitivity by enhancing glucose-stimulated insulin secretion and reducing hepatic glucose output. In addition, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-14(10-18)19-16(20)12(3)21-15-7-5-4-6-13(15)9-17/h4-7,11-12,14H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWCAZOABTNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.